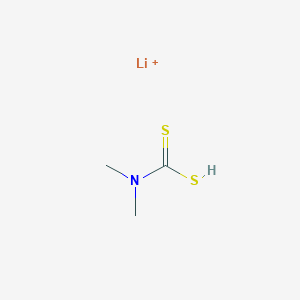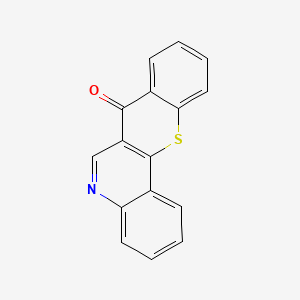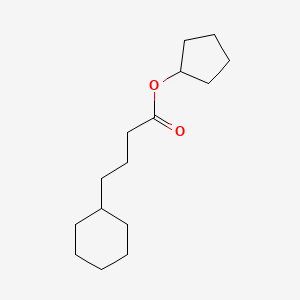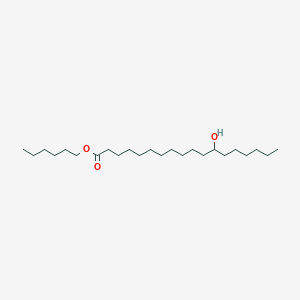
Tropane, picrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tropane, picrate is a compound derived from the tropane alkaloid family. Tropane alkaloids are naturally occurring chemical compounds found in various plants, particularly those in the Solanaceae family. These alkaloids are known for their pharmacological properties, including anticholinergic and stimulant effects. This compound is a specific derivative that combines the tropane structure with picrate, a salt or ester of picric acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tropane, picrate typically involves the reaction of tropane alkaloids with picric acid. The process begins with the extraction of tropane alkaloids from plant sources such as Atropa belladonna or Erythroxylum coca. These alkaloids are then purified and reacted with picric acid under controlled conditions to form the picrate salt. The reaction is usually carried out in an organic solvent, and the product is isolated through crystallization.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The extraction of tropane alkaloids is optimized for higher yields, and the reaction with picric acid is conducted in large reactors. The final product is purified using advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: Tropane, picrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The picrate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tropane N-oxide, while reduction could produce tropane derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Tropane, picrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: this compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: The compound is investigated for its potential therapeutic uses, including its anticholinergic properties.
Industry: this compound is used in the development of pharmaceuticals and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of tropane, picrate involves its interaction with neurotransmitter receptors in the central and peripheral nervous systems. Tropane alkaloids, including this compound, act as anticholinergic agents by blocking the action of acetylcholine at muscarinic receptors. This leads to a decrease in parasympathetic nervous system activity, resulting in effects such as pupil dilation, increased heart rate, and reduced glandular secretions.
Vergleich Mit ähnlichen Verbindungen
Atropine: Another tropane alkaloid with similar anticholinergic properties.
Scopolamine: Known for its use in treating motion sickness and nausea.
Cocaine: A stimulant with a tropane structure but different pharmacological effects.
Uniqueness: Tropane, picrate is unique due to its combination of the tropane structure with picrate, which may confer distinct chemical and pharmacological properties
Eigenschaften
CAS-Nummer |
6138-69-8 |
|---|---|
Molekularformel |
C14H18N4O7 |
Molekulargewicht |
354.32 g/mol |
IUPAC-Name |
8-methyl-8-azabicyclo[3.2.1]octane;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H15N.C6H3N3O7/c1-9-7-3-2-4-8(9)6-5-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7-8H,2-6H2,1H3;1-2,10H |
InChI-Schlüssel |
BEYOPVGWSMNKDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2CCCC1CC2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-Bis[(4-aminophenyl)diazenyl]benzene-1,3-diamine](/img/structure/B14722811.png)

![1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl-](/img/structure/B14722830.png)
![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)

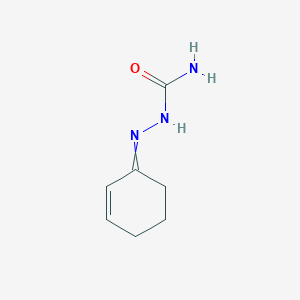
![3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid](/img/structure/B14722849.png)

